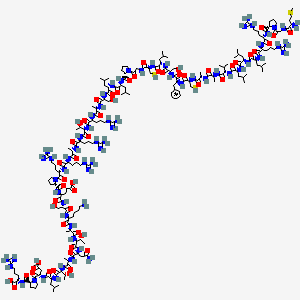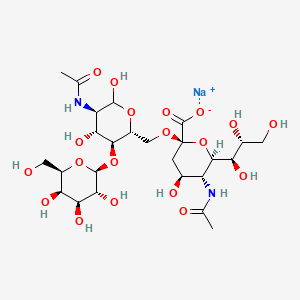
3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-N-Acetylneuraminyl-N-acetyllactosamine sodium salt is a glycan component of O-glycopeptidesThis compound is used in various scientific research applications, particularly in the study of influenza viruses and milk oligosaccharides .
Mechanism of Action
Target of Action
It is known that this compound is a glycan component of o-glycopeptides , which suggests that it may interact with proteins or enzymes that recognize or modify these structures.
Mode of Action
As a glycan component of O-glycopeptides , it may be involved in protein recognition or modification processes
Biochemical Pathways
Given its role as a glycan component of O-glycopeptides , it may be involved in the biosynthesis or modification of these structures, which are important in numerous biological processes.
Result of Action
As a component of O-glycopeptides , it may influence the structure and function of these molecules, potentially affecting cellular processes such as cell signaling, adhesion, or immune response.
Biochemical Analysis
Biochemical Properties
The compound plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used to make an avian receptor analogue glycoprobe to study the binding of influenza viruses . The nature of these interactions is complex and multifaceted, involving both covalent and non-covalent bonds .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves a variety of interactions at the molecular level. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 3’-N-Acetylneuraminyl-N-acetyllactosamine sodium salt are not well-documented. it is likely produced using similar glycosylation techniques as those used in laboratory settings, scaled up for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
3’-N-Acetylneuraminyl-N-acetyllactosamine sodium salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions depend on the desired reaction and the functional groups involved.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.
Scientific Research Applications
3’-N-Acetylneuraminyl-N-acetyllactosamine sodium salt has several scientific research applications, including:
Chemistry: It is used as a reference material in the analysis of milk oligosaccharides.
Biology: It is used to make avian receptor analogue glycoprobes to study the binding of influenza viruses.
Industry: It is used in the production of glycan components for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
3’-Sialyllactose: Another glycan component used in similar research applications.
6’-Sialyllactose sodium salt: A similar compound with different glycosidic linkages.
N-Acetyl-D-lactosamine: A related compound used in glycan research.
Uniqueness
3’-N-Acetylneuraminyl-N-acetyllactosamine sodium salt is unique due to its specific glycosidic linkages and its role in studying influenza virus binding. Its structure allows it to serve as a reference material and a glycoprobe in various scientific research applications.
Properties
CAS No. |
81693-22-3 |
|---|---|
Molecular Formula |
C25H42N2O19 |
Molecular Weight |
674.6 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C25H42N2O19/c1-8(32)26-10(4-28)16(37)20(13(36)6-30)44-23-19(40)22(18(39)14(7-31)43-23)46-25(24(41)42)3-11(34)15(27-9(2)33)21(45-25)17(38)12(35)5-29/h4,10-23,29-31,34-40H,3,5-7H2,1-2H3,(H,26,32)(H,27,33)(H,41,42)/t10-,11-,12+,13+,14+,15+,16+,17+,18-,19+,20+,21+,22-,23-,25-/m0/s1 |
InChI Key |
RGZDLTASXRMKKF-RXEVBYPSSA-N |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OCC2C(C(C(C(O2)O)NC(=O)C)O)OC3C(C(C(C(O3)CO)O)O)O)O.[Na+] |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)O |
Synonyms |
Neu5Ac2-α-3Gal1-β-4GlcNAc |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


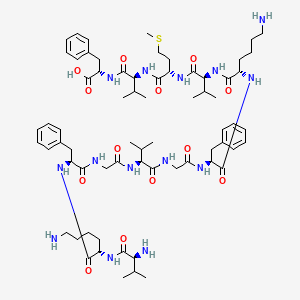
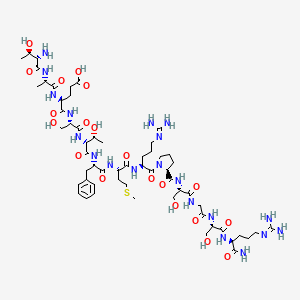


![L-Cysteine,L-cysteinyl-L-lysyl-L-phenylalanyl-L-phenylalanyl-D-tryptophyl-4-[[(1-methylethyl)amino]methyl]-L-phenylalanyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-, cyclic (111)-disulfide](/img/structure/B561565.png)

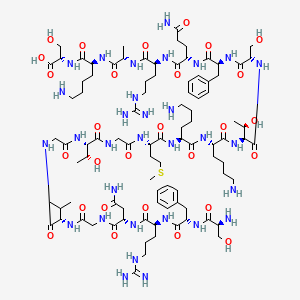
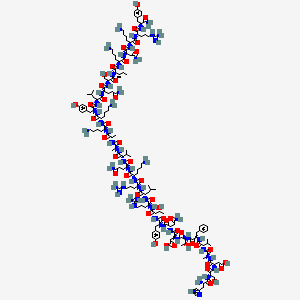

![d[Cha4]AVP](/img/structure/B561571.png)

![[Ala17]-MCH](/img/new.no-structure.jpg)
